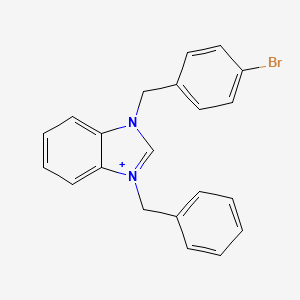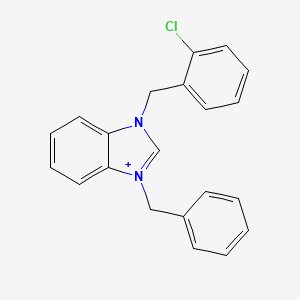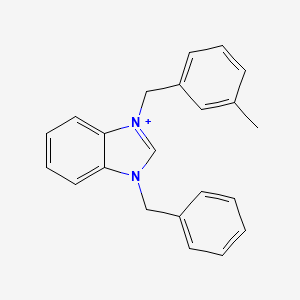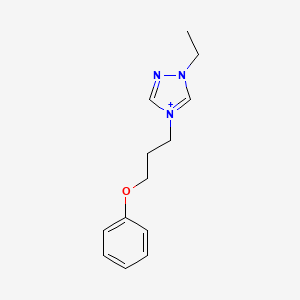
Disperse Blue 96
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disperse Blue 96 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester and nylon. These dyes are characterized by their low water solubility and are typically applied in a finely dispersed form. Disperse Blue 96 is known for its vibrant blue color and is widely used in the textile industry to impart color to fabrics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Disperse Blue 96 involves several steps, starting with the preparation of the intermediate compounds. One common method includes the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt and using acidic or basic conditions depending on the specific coupling reaction.
Industrial Production Methods: In industrial settings, the production of Disperse Blue 96 is carried out in large reactors where the reactants are mixed under controlled conditions. The process involves the use of dispersing agents to ensure the dye remains in a finely divided state. The final product is then filtered, washed, and dried to obtain the dye in a powder form suitable for use in dyeing processes.
Analyse Des Réactions Chimiques
Types of Reactions: Disperse Blue 96 can undergo various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chromophore, affecting the color properties of the dye.
Substitution: The aromatic rings in Disperse Blue 96 can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of amines.
Applications De Recherche Scientifique
Disperse Blue 96 has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and photochemistry.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential use in medical diagnostics and therapeutic applications.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and inks.
Mécanisme D'action
Disperse Blue 96 can be compared with other similar disperse dyes, such as Disperse Blue 106 and Disperse Blue 124. While all these dyes share common features, such as low water solubility and suitability for dyeing synthetic fibers, Disperse Blue 96 is unique in its specific shade of blue and its particular chemical structure, which may offer advantages in terms of dyeing performance and fastness properties.
Comparaison Avec Des Composés Similaires
- Disperse Blue 106
- Disperse Blue 124
- Disperse Blue 257
Each of these dyes has its own unique properties and applications, making them suitable for different dyeing requirements and industrial uses.
Propriétés
Numéro CAS |
12222-91-2 |
|---|---|
Formule moléculaire |
IIn |
Poids moléculaire |
0 |
Synonymes |
C.I. Disperse Blue 96 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








